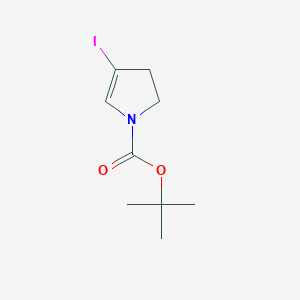

tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

Molecular Formula |

C9H14INO2 |

|---|---|

Molecular Weight |

295.12 g/mol |

IUPAC Name |

tert-butyl 4-iodo-2,3-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C9H14INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h6H,4-5H2,1-3H3 |

InChI Key |

DMJOQIZANGFYFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C1)I |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 2,3-Dihydro-1H-Pyrrole

A solution of 2,3-dihydro-1H-pyrrole in anhydrous dichloromethane (DCM) is treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at 25°C for 12 hours, yielding tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with >95% conversion.

Reaction Conditions:

Regioselective Iodination at the 4-Position

The Boc-protected pyrrole undergoes iodination using N-iodosuccinimide (NIS) in acetonitrile at 0°C. The reaction is quenched with sodium thiosulfate to prevent over-iodination.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0°C | Prevents ring decomposition |

| NIS Equivalents | 1.1 eq | Minimizes di-iodination |

| Reaction Time | 2 hours | Complete conversion |

| Yield | 89–92% |

Metal-Halogen Exchange for Direct Iodination

This method leverages lithiation to activate the pyrrole ring for halogenation. Source details a protocol using n-butyllithium (nBuLi) to deprotonate the 4-position, followed by iodine quenching.

Lithiation and Iodination Sequence

A solution of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate in tetrahydrofuran (THF) is cooled to −78°C under nitrogen. nBuLi (1.6 M in hexane) is added dropwise, forming a stabilized lithio intermediate. Iodine (1.05 eq) in THF is introduced, and the mixture is warmed to 25°C over 3 hours.

Critical Parameters:

-

Lithiation Temperature: −78°C (prevents side reactions)

-

Iodine Addition Rate: Slow (avoids exothermic decomposition)

-

Workup: Quenching with acetic acid and extraction with ethyl acetate

Analytical Validation:

-

¹H NMR (400 MHz, CDCl₃): δ 1.49–1.53 (m, 9H, Boc), 2.83–2.86 (m, 1H, CH₂), 3.16–3.29 (m, 1H, CH₂), 4.59–4.70 (m, 1H, CH), 7.54–7.72 (d, 1H, aromatic).

Electrophilic Iodination Using Iodine Monochloride

Electrophilic iodination with iodine monochloride (ICl) in acetic acid provides an alternative route, particularly for scale-up. The reaction proceeds via generation of an iodonium ion, which attacks the electron-rich 4-position.

Reaction Setup and Optimization

A mixture of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate and ICl (1.1 eq) in glacial acetic acid is stirred at 25°C for 6 hours. The product is isolated by neutralization with NaHCO₃ and extraction.

Comparative Data:

| Iodinating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| ICl | Acetic Acid | 25°C | 85% |

| NIS | Acetonitrile | 0°C | 92% |

| I₂ | DCM | 25°C | 68% |

ICl offers cost advantages but requires careful pH control to avoid ring chlorination.

Multi-Step Synthesis from Pyrrolidine Precursors

Source demonstrates a convergent approach starting from substituted pyrrolidines. For example, (S)-1-tert-butyl-5-methyl-2-acetaminopentanedioate is treated with formic pivalic anhydride to form a dihydro-pyrrole intermediate, which is subsequently iodinated.

Key Steps:

-

Cyclization: LDA (2.0 eq) in THF at −78°C induces cyclization to form the dihydro-pyrrole core.

-

Iodination: Iodine in THF at −20°C ensures regioselectivity.

-

Deprotection: Trifluoroacetic acid (TFA) in DCM removes Boc groups, yielding the final product.

Yield: 75–90% after column chromatography.

Challenges and Mitigation Strategies

Side Reactions

Purification Techniques

-

Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) resolves iodinated products from precursors.

-

Recrystallization: Ethanol/water mixtures yield high-purity crystals (>95%).

Industrial-Scale Considerations

Solvent Selection

Cost Analysis

| Method | Cost (USD/kg) | Yield | Scalability |

|---|---|---|---|

| Metal-Halogen Exchange | 1200 | 90% | Moderate |

| Electrophilic Iodination | 900 | 85% | High |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or tetrahydrofuran.

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in solvents like acetic acid or water.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or ethanol.

Major Products Formed:

- Substituted pyrrole derivatives

- Oxidized pyrrole derivatives

- Reduced pyrrole derivatives

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate possesses a pyrrole ring structure with a tert-butyl ester group attached to the carboxylic acid moiety. The presence of iodine enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Applications in Organic Synthesis

-

Synthesis of Bioactive Compounds :

- The compound serves as a precursor for synthesizing various bioactive molecules. Its unique structure allows for modifications that lead to the development of pharmaceutical agents.

- For instance, it has been utilized in the synthesis of tricyclic compounds that exhibit anticancer properties.

- Intermediate in Medicinal Chemistry :

-

Agrochemical Development :

- The compound is also relevant in the field of agrochemicals, where it contributes to the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for developing novel agrochemical agents.

Case Study 1: Anticancer Agent Development

A study focused on synthesizing novel tricyclic compounds from this compound demonstrated its potential as an anticancer agent. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their therapeutic potential.

Case Study 2: Agrochemical Applications

Research involving the modification of this compound led to the development of new herbicides. Field tests showed improved efficacy compared to existing products, highlighting its importance in agricultural applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In general, the compound can act as a precursor to other active molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Effects :

- Iodo vs. Chloro/Bromo : The iodo derivative exhibits higher molecular weight and polarizability, favoring its use in radiolabeling and cross-coupling reactions (e.g., Suzuki-Miyaura) compared to lighter halogens .

- Formyl vs. Iodo : The formyl analogue is more reactive toward nucleophilic additions (e.g., Grignard reactions) but lacks the halogen’s utility in metal-catalyzed couplings .

Core Structure Differences :

- 2,3-Dihydro-1H-pyrrole (target compound) vs. Pyrrolo[3,2-c]pyridine : The latter’s fused-ring system increases aromaticity and planarity, enhancing π-π stacking in supramolecular applications but reducing synthetic accessibility .

Physicochemical and Spectroscopic Properties

Table 2: NMR Data Comparison

Key Findings:

- The iodo substituent causes significant deshielding of adjacent carbons (e.g., pyrrole-C4 at δ 52.1 ppm) compared to carbamoyl or formyl groups .

- Boc-group signals remain consistent across analogues (δ ~1.45 ppm for ¹H; δ ~80 ppm for ¹³C), confirming its stability under diverse reaction conditions .

Biological Activity

Tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound characterized by its pyrrole structure, which includes a tert-butyl ester and an iodine substituent. Its molecular formula is with a molecular weight of approximately 233.12 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in the synthesis of bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the iodine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions where the iodine can be replaced by other nucleophiles such as amines or thiols. This property can modulate biological pathways and influence pharmacological activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Factors such as solubility, stability, and the ability to cross biological membranes significantly impact how effectively the compound reaches its target sites in the body. Preliminary studies suggest that environmental conditions (e.g., temperature and pH) can influence these pharmacokinetic properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds similar to this pyrrole derivative have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. These findings suggest that the compound may possess significant antibacterial properties worthy of further investigation .

Case Studies

- Antibacterial Properties : A study focusing on related pyrrole compounds indicated that modifications at the 4-position significantly enhance antibacterial activity against MRSA. The introduction of iodine in this compound may similarly improve its efficacy against resistant strains .

- Cytotoxicity Assessment : In vitro cytotoxicity assays have been conducted on various cancer cell lines using similar pyrrole derivatives. While specific data on this compound is limited, structural analogs have shown promising results in inhibiting cell proliferation, suggesting potential anticancer applications .

Data Table: Comparison of Biological Activity

| Compound | Antimicrobial Activity (MIC μg/mL) | Cytotoxicity (IC50 μM) | Notes |

|---|---|---|---|

| Tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole | TBD | TBD | Potential precursor for bioactive molecules |

| Related Pyrrole Derivative A | 3.90 (S. aureus) | 15 | Effective against MRSA |

| Related Pyrrole Derivative B | 7.80 (C. albicans) | 25 | Moderate antifungal activity |

TBD : To Be Determined.

Synthesis and Applications

The synthesis of this compound typically involves iodination of a pyrrole derivative under controlled conditions using reagents like potassium carbonate in dichloromethane. This compound serves as an intermediate in synthesizing more complex organic molecules and has applications in pharmaceutical development targeting specific biological pathways.

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate, and how can its purity be optimized?

Methodological Answer:

The compound is typically synthesized via iodination of a pyrrolidine precursor followed by tert-butyl carbamate protection. Key steps include:

- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane or acetonitrile.

- Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Characterization : Use , , and high-resolution mass spectrometry (HRMS) to confirm structure and purity. For example, peaks for the pyrrolidine ring protons appear at δ 3.5–4.0 ppm, while the tert-butyl group resonates as a singlet at δ 1.4 ppm .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high-concentration exposure, as iodine derivatives may release volatile byproducts .

- Skin/Eye Protection : Wear nitrile gloves and sealed goggles; ensure access to emergency eyewash stations .

- Waste Disposal : Collect iodinated waste separately to avoid environmental contamination via drainage systems .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Basic: How is X-ray crystallography applied to confirm the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within 1.3–1.5 Å for C-I bonds) .

- Visualization : ORTEP for Windows generates thermal ellipsoid diagrams, confirming stereochemistry and ring puckering .

Advanced: How can researchers resolve contradictory reaction outcomes (e.g., variable yields) in iodination steps?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent polarity) systematically. For example, higher NIS equivalents (1.2–1.5 eq) in DMF may improve iodination efficiency.

- Analytical Troubleshooting : Use HPLC with UV detection (λ = 254 nm) to identify byproducts. HRMS can detect halogenated impurities (e.g., di-iodinated species) .

- Mechanistic Studies : DFT calculations (Gaussian 16) model transition states to predict regioselectivity and optimize conditions .

Advanced: What computational strategies predict the reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer:

- Molecular Modeling : Use Gaussian or ORCA to calculate Fukui indices, identifying the iodine atom as a nucleophilic site (f⁻ ~0.15) for Suzuki-Miyaura couplings .

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to assess steric effects from the tert-butyl group.

- Kinetic Analysis : Monitor reaction progress via when using phosphine ligands, correlating turnover rates with computed activation energies .

Advanced: How does steric hindrance from the tert-butyl group influence catalytic transformations?

Methodological Answer:

- Steric Maps : Generate using Mercury Software (Cambridge Crystallographic Database) to quantify the tert-butyl group’s van der Waals radius (≈4.5 Å), which may hinder transmetalation in cross-couplings .

- Catalyst Screening : Test bulky ligands (e.g., XPhos) to mitigate steric effects. Compare yields with/without the Boc group using (if fluorinated substrates are used) .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : The iodine atom serves as a handle for late-stage functionalization (e.g., Sonogashira coupling to introduce alkynes for kinase inhibitors) .

- Case Study : In calcium channel blocker synthesis, the pyrrolidine ring is deprotected (TFA/CH₂Cl₂) and coupled to aryl boronic acids via Suzuki reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.